2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine 2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 315695-07-9
VCID: VC0382544
InChI: InChI=1S/C13H13N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h1H,3-7H2,(H2,14,15,16)
SMILES: C#CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Molecular Formula: C13H13N3S2
Molecular Weight: 275.4g/mol

2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.: 315695-07-9

Main Products

VCID: VC0382544

Molecular Formula: C13H13N3S2

Molecular Weight: 275.4g/mol

2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 315695-07-9

CAS No. 315695-07-9
Product Name 2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular Formula C13H13N3S2
Molecular Weight 275.4g/mol
IUPAC Name 2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H13N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h1H,3-7H2,(H2,14,15,16)
Standard InChIKey KLQIJAPHJUTFQF-UHFFFAOYSA-N
SMILES C#CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Canonical SMILES C#CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
PubChem Compound 1838655
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator